molecular formula C10H8FN3O2 B10904159 1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10904159
M. Wt: 221.19 g/mol
InChI Key: JERWIHWOEXVDEY-UHFFFAOYSA-N
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Description

1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of an amino group, a fluorine atom, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoroaniline to form 4-amino-2-fluoronitrobenzene. This intermediate is then subjected to a reduction reaction to yield 4-amino-2-fluoroaniline. The next step involves the formation of the pyrazole ring through a cyclization reaction with hydrazine and a suitable carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Compounds with substituted functional groups replacing the fluorine atom.

Scientific Research Applications

1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

  • 1-(4-Amino-2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
  • 1-(4-Amino-2-bromophenyl)-1H-pyrazole-4-carboxylic acid
  • 1-(4-Amino-2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-(4-Amino-2-fluorophenyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable candidate for drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C10H8FN3O2

Molecular Weight

221.19 g/mol

IUPAC Name

1-(4-amino-2-fluorophenyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H8FN3O2/c11-8-3-7(12)1-2-9(8)14-5-6(4-13-14)10(15)16/h1-5H,12H2,(H,15,16)

InChI Key

JERWIHWOEXVDEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)F)N2C=C(C=N2)C(=O)O

Origin of Product

United States

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